![molecular formula C17H28N2O3 B7354266 tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate](/img/structure/B7354266.png)
tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate
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Overview
Description
Tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate is a synthetic compound that is widely used in scientific research. It is a carbamate derivative that has been shown to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors by binding to them and altering their conformation. This leads to a decrease in their activity, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors, which can lead to changes in various biological processes. It has also been shown to have anti-inflammatory and analgesic effects, which makes it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It is also a valuable tool compound for studying the role of specific enzymes and receptors in various biological processes. However, there are also limitations to its use. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate. One potential direction is to further investigate its mechanism of action and how it interacts with specific enzymes and receptors. Another potential direction is to explore its potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders. Additionally, it may be valuable to develop new synthetic methods for this compound that can increase its solubility and improve its use in lab experiments.
Synthesis Methods
Tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate is synthesized by reacting tert-butyl N-(3-aminopropyl)carbamate with (R)-2-amino-3-phenylpropanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity.
Scientific Research Applications
Tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate has been used in various scientific research applications. It is commonly used as a tool compound to study the role of specific enzymes and receptors in various biological processes. It has been shown to be effective in inhibiting the activity of certain enzymes and receptors, which makes it a valuable tool for studying their functions.
properties
IUPAC Name |
tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-13(12-20)19-15(10-14-8-6-5-7-9-14)11-18-16(21)22-17(2,3)4/h5-9,13,15,19-20H,10-12H2,1-4H3,(H,18,21)/t13-,15?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWXYXFMOPCLHB-AFYYWNPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(CC1=CC=CC=C1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(CC1=CC=CC=C1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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